![molecular formula C24H19N3 B2524839 5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866728-49-6](/img/structure/B2524839.png)
5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
5-(3-Methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a complex organic compound . It has a molecular formula of C25H21N3 .
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A variety of synthesis protocols have been reported for the construction of this scaffold . For example, the Skraup and Doebner–Miller reactions are classical synthesis protocols used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular structure of 5-(3-Methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline consists of a pyrazolo[4,3-c]quinoline core with a 3-methylbenzyl group at the 5-position and a phenyl group at the 3-position . The average mass of the molecule is 363.454 Da .Chemical Reactions Analysis
The chemical reactions involving quinoline derivatives are diverse and can include free radical reactions . For instance, N-bromosuccinimide (NBS) can be used in a free radical reaction to introduce a bromine atom at the benzylic position .Scientific Research Applications
- Quinoline derivatives have shown promise as potential anticancer agents. They exhibit cytotoxic effects against cancer cells by interfering with cell division, inducing apoptosis, and inhibiting tumor growth. Researchers have explored their use in various cancer types, including breast, lung, and colon cancer .
- Quinoline compounds possess antioxidant activity, which helps protect cells from oxidative stress and damage caused by free radicals. These properties make them valuable in preventing age-related diseases and promoting overall health .
- Quinoline derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways. They may be useful in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
- Quinoline-based drugs, such as chloroquine and hydroxychloroquine, have been used to treat malaria. Their mechanism involves interfering with the parasite’s ability to break down hemoglobin, thereby inhibiting its survival .
- During the COVID-19 pandemic, researchers investigated quinoline derivatives for their potential antiviral effects against SARS-CoV-2. These compounds may inhibit viral replication or entry into host cells .
- Quinoline scaffolds have been explored as potential antitubercular agents. They target Mycobacterium tuberculosis, the causative agent of tuberculosis, by disrupting essential cellular processes .
Anticancer Activity
Antioxidant Properties
Anti-Inflammatory Effects
Antimalarial Potential
Anti-SARS-CoV-2 Activity
Antituberculosis Properties
These applications highlight the versatility of quinoline derivatives and their significance in medicinal chemistry. Researchers continue to explore novel synthetic routes and greener approaches to harness their potential . If you’d like further details or additional applications, feel free to ask!
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action:
The primary targets of this compound include:
- in . in . in . in .
Quinohemoprotein Alcohol Dehydrogenase ADH IIB
in Pseudomonas putida .These enzymes play crucial roles in various metabolic pathways.
Biochemical Pathways:
The affected pathways include:
- This pathway involves the conversion of aromatic amino acids (such as tyrosine) into biogenic amines. The compound’s influence on QEDH1 and other enzymes may impact neurotransmitter synthesis.
Tyrosine Metabolism
The compound’s effects on quinoproteins could alter tyrosine metabolism, potentially affecting catecholamine production and other downstream processes .properties
IUPAC Name |
5-[(3-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3/c1-17-8-7-9-18(14-17)15-27-16-21-23(19-10-3-2-4-11-19)25-26-24(21)20-12-5-6-13-22(20)27/h2-14,16H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSWWJQZLDJYRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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